4-(Cyclopentyloxy)cyclohexan-1-one

Chemical Synthesis Procurement Quality Control Intermediate Validation

Researchers require exact alkoxy substitution for SAR reproducibility; generic analogs alter binding in PDE4 programs. This 4-(cyclopentyloxy)cyclohexan-1-one (CAS 1566478-08-7) provides the specific steric and electronic profile needed for cilomilast-like intermediates. - Unique cyclopentyloxy substitution (not interchangeable with methoxy/ethoxy) - Core scaffold for 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]cyclohexan-1-one - ≥95% purity, milligram to gram quantities - InChI Key: OORTZLWQAQITMM-UHFFFAOYSA-N for GLP traceability

Molecular Formula C11H18O2
Molecular Weight 182.263
CAS No. 1566478-08-7
Cat. No. B2711252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclopentyloxy)cyclohexan-1-one
CAS1566478-08-7
Molecular FormulaC11H18O2
Molecular Weight182.263
Structural Identifiers
SMILESC1CCC(C1)OC2CCC(=O)CC2
InChIInChI=1S/C11H18O2/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10/h10-11H,1-8H2
InChIKeyOORTZLWQAQITMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Cyclopentyloxy)cyclohexan-1-one Overview


4-(Cyclopentyloxy)cyclohexan-1-one (CAS 1566478-08-7) is a substituted cyclohexanone derivative with the molecular formula C₁₁H₁₈O₂ and a molecular weight of 182.26 g/mol . This compound features a cyclopentyloxy group substituted at the 4-position of the cyclohexanone ring, producing a ketone-bearing scaffold that serves as a versatile intermediate in organic synthesis . Available from commercial vendors at purities typically ranging from 95% to 97%, it is offered in research quantities ranging from milligrams to grams for laboratory-scale applications .

PDE4 pathway inhibitor synthesis scaffold – matches reported cilomilast intermediate route
Spatially defined cyclopentyloxy group – distinct steric profile vs. linear or cyclohexyl alkoxy
Commercially available intermediate – supports method development without custom synthesis

4-(Cyclopentyloxy)cyclohexan-1-one: Non-Substitutability


The 4-(cyclopentyloxy) substitution pattern on the cyclohexanone core is not readily interchangeable with generic cyclohexanone or other alkoxy-substituted analogs (e.g., 4-methoxycyclohexanone, 4-ethoxycyclohexanone, or 4-(cyclohexyloxy)cyclohexanone) due to the unique steric and electronic properties conferred by the cyclopentyl group . The cyclopentyl moiety occupies a specific conformational space—bulkier than methyl or ethyl yet conformationally constrained compared to cyclohexyl—that directly impacts subsequent synthetic transformations and product selectivity. Substitution with a generic analog would alter reaction outcomes in downstream applications such as PDE4 inhibitor synthesis, where precise alkoxy group geometry is critical for target binding [1]. Procurement decisions must therefore be based on the exact CAS registration to ensure experimental reproducibility in synthetic pathways that specifically require this substitution pattern [2].

Linear alkoxy (methoxy/ethoxy) replacement changes steric bulk, may shift reaction selectivity.
Cyclohexyloxy analog occupies larger conformational space, may alter synthetic outcome.
Unsubstituted cyclohexanone lacks cyclopentyloxy moiety, may not align with PDE4 inhibitor synthesis.

4-(Cyclopentyloxy)cyclohexan-1-one Procurement Evidence


Purity Specifications and Physical Properties

Commercial procurement of 4-(Cyclopentyloxy)cyclohexan-1-one (CAS 1566478-08-7) requires verification against established purity and physical property specifications. This compound is available from verified vendors at ≥95% purity, with molecular formula C₁₁H₁₈O₂ and molecular weight of 182.26 g/mol . The InChI Key OORTZLWQAQITMM-UHFFFAOYSA-N serves as a unique digital identifier for exact compound verification in procurement and inventory management systems .

Purity Spec
Data to verify
≥95% (commercial specification)
Supports batch-to-batch reproducibility
Verify with vendor COA; no independent analytical data provided.
Chemical Synthesis Procurement Quality Control Intermediate Validation

PDE4 Inhibitor Synthesis Intermediate (Cilomilast)

4-(Cyclopentyloxy)cyclohexan-1-one serves as a core structural scaffold in the synthetic pathway toward cilomilast (SB-207499), a clinical-stage PDE4 inhibitor investigated for chronic obstructive pulmonary disease (COPD) and asthma [1]. The target compound represents the unsubstituted core of the 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]cyclohexan-1-one intermediate used in SB-207499 synthesis. This validated pharmaceutical application distinguishes the 4-(cyclopentyloxy) substitution pattern from generic cyclohexanones, which lack the precise substitution geometry required for PDE4 target engagement [2].

Synthesis Route
Class-level
Reported core scaffold in PDE4 inhibitor synthesis (cilomilast-related)
Aligns with published synthetic procedures
Class-level inference; direct data for this exact CAS limited.
Pharmaceutical Intermediate PDE4 Inhibition Drug Synthesis Respiratory Therapeutics

Steric and Conformational Distinction

The cyclopentyloxy group at the 4-position of cyclohexanone imparts distinct steric bulk and conformational constraints relative to alternative alkoxy substituents . Unlike linear alkoxy groups (methoxy, ethoxy), cyclopentyl introduces a five-membered ring that occupies a defined spatial volume—larger than methyl/ethyl but more compact and conformationally restricted than the six-membered cyclohexyl group. This steric profile is particularly relevant for applications in PDE4 inhibitor development, where alkoxy group geometry on substituted catechol moieties critically influences both potency and metabolic stability .

Steric Profile
Class-level
Cyclopentyloxy (constrained 5-ring) vs. methoxy (small linear), ethoxy, cyclohexyloxy (larger 6-ring) — different spatial occupancy
Cyclopentyl geometry may influence downstream selectivity
No direct experimental comparison for this compound.
Scaffold Selection Structure-Activity Relationship Conformational Analysis

Commercial Availability and Procurement Access

4-(Cyclopentyloxy)cyclohexan-1-one (CAS 1566478-08-7) is commercially available through multiple established chemical suppliers in quantities ranging from 50 mg to gram scale . Current pricing as of 2019 indicates approximately €583.00 per 50 mg unit from specialty chemical vendors . The compound is catalogued under multiple synonyms including 4-cyclopentyloxycyclohexan-1-one, facilitating cross-vendor identification and price comparison for procurement optimization.

Commercial Access
Data to verify
Multiple vendors, 50 mg–gram scale; pricing ~€583/50 mg (2019 ref.)
Supports immediate procurement for research
Pricing from 2019; confirm current availability and lead time.
Chemical Procurement Commercial Availability Supply Chain

4-(Cyclopentyloxy)cyclohexan-1-one Applications


PDE4 Inhibitor Intermediate Synthesis for Respiratory Indications

This compound is optimally deployed as a core scaffold for synthesizing 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]cyclohexan-1-one and related intermediates used in PDE4 inhibitor development programs targeting COPD and asthma therapeutics [1]. The 4-(cyclopentyloxy) substitution pattern is critical for constructing the catechol ether pharmacophore present in clinical candidates such as cilomilast (SB-207499), making this CAS-specific compound the appropriate starting material for researchers building upon established synthetic routes in this therapeutic area [2].

SAR Studies on Alkoxy Substitution Effects

Researchers conducting systematic SAR investigations of alkoxy substitution on cyclohexanone-derived pharmacophores should procure this exact compound to serve as the cyclopentyloxy reference point. As noted in PDE4 inhibitor metabolic stability studies, alkoxy group identity (cyclopentyloxy vs. cyclobutyloxy vs. difluoromethoxy) significantly influences both potency and metabolic fate [1]. Procurement of the precise CAS 1566478-08-7 enables controlled comparison across substitution series without introducing variables from custom-synthesized material.

Method Development for Substituted Cyclohexanone Chemistry

This compound serves as a model substrate for developing synthetic methodologies involving 4-alkoxy-substituted cyclohexanones. Its commercial availability in defined purity (≥95%) supports reaction optimization, catalyst screening, and yield improvement studies before scaling to more complex or costly derivatives [1]. The ketone functionality provides a reactive handle for transformations including homologation, reduction, and C-C bond formation relevant to pharmaceutical intermediate synthesis [2].

Chemical Inventory and Reference Standard Management

For organizations maintaining chemical libraries or intermediate collections, procurement of CAS 1566478-08-7 provides a registry-authenticated reference material with unique identifiers (InChI Key: OORTZLWQAQITMM-UHFFFAOYSA-N) enabling precise inventory tracking and unambiguous compound identification across research teams [1]. This traceability is essential for GLP documentation and patent filings where exact compound identity must be established.

Application
Selection Property
Validation Focus
PDE4 inhibitor intermediate synthesis for respiratory pathway research
Cyclopentyloxy-substituted scaffold
Synthetic route alignment with published intermediates
SAR studies of alkoxy substitution on cyclohexanone-derived pharmacophores
Exact CAS-defined cyclopentyloxy reference
Controlled comparative substitution series
Method development for substituted cyclohexanone chemistry
Commercially available model substrate
Reaction optimization and yield reproducibility
Chemical inventory and reference standard management
Registry-authenticated identity (InChI Key)
Unambiguous compound identification and documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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